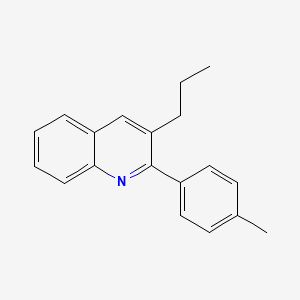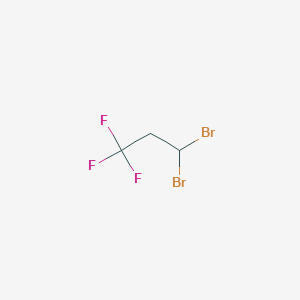
3,3-Dibromo-1,1,1-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibromo-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃Br₂F₃ and a molecular weight of 255.859 g/mol . This compound is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dibromo-1,1,1-trifluoropropane can be synthesized by reacting 3,3,3-trifluoropropene with hydrogen bromide at elevated temperatures ranging from 150°C to 800°C in the presence of an activated carbon catalyst . This method is characterized by high conversion, yield, and selectivity.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route as mentioned above, utilizing large-scale reactors and optimized conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Products vary based on the nucleophile used, such as 3,3-dihydroxy-1,1,1-trifluoropropane when hydroxide ions are used.
Reduction: Products include partially or fully reduced hydrocarbons depending on the reaction conditions.
Scientific Research Applications
3,3-Dibromo-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential anti-cancer agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-1,1,1-trifluoropropane involves its reactivity with nucleophiles and reducing agents. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound’s fluorine atoms contribute to its stability and reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoropropane: Similar structure but with only one bromine atom.
1,1-Dibromo-3,3,3-trifluoroacetone: Contains a carbonyl group, making it more reactive in certain conditions.
Uniqueness
3,3-Dibromo-1,1,1-trifluoropropane is unique due to its combination of bromine and fluorine atoms, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of complex fluorinated compounds .
Properties
CAS No. |
500043-67-4 |
|---|---|
Molecular Formula |
C3H3Br2F3 |
Molecular Weight |
255.86 g/mol |
IUPAC Name |
3,3-dibromo-1,1,1-trifluoropropane |
InChI |
InChI=1S/C3H3Br2F3/c4-2(5)1-3(6,7)8/h2H,1H2 |
InChI Key |
FQOGOZAVVFOLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
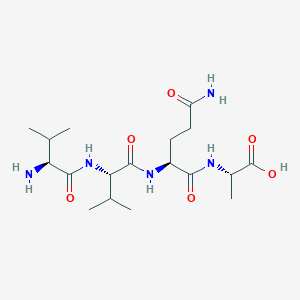
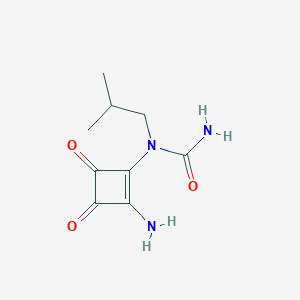
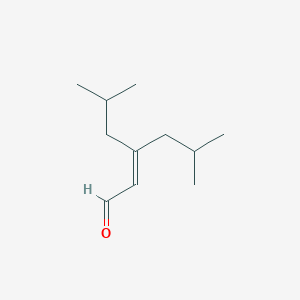
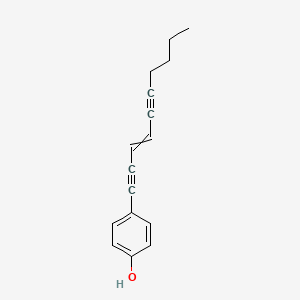

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)

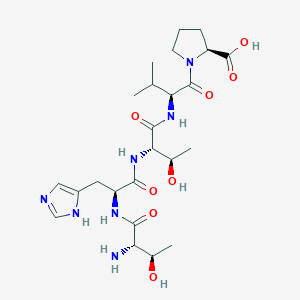
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
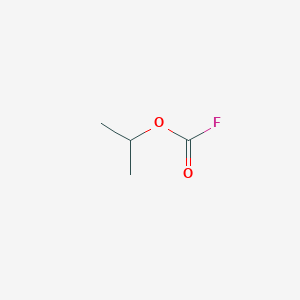
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
